1-(1-Hydroxynaphthalen-2-yl)-2-phenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Hydroxynaphthalen-2-yl)-2-phenylethan-1-one is a compound that belongs to the class of naphthol derivatives It is characterized by the presence of a hydroxyl group attached to a naphthalene ring and a phenyl group attached to an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxynaphthalen-2-yl)-2-phenylethan-1-one typically involves the condensation of 1-naphthol with benzaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Hydroxynaphthalen-2-yl)-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3), bromine (Br2), and sulfuric acid (H2SO4) are employed.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of 1-(1-Hydroxynaphthalen-2-yl)-2-phenylethanol.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-Hydroxynaphthalen-2-yl)-2-phenylethan-1-one has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential anti-inflammatory and anti-fibrotic effects in corneal fibroblasts.
Wirkmechanismus
The mechanism of action of 1-(1-Hydroxynaphthalen-2-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways:
Fluorescence Quenching: The compound acts as a molecular switch by quenching fluorescence in the presence of copper (II) ions.
Anti-inflammatory Effects: The compound inhibits the expression of cyclooxygenase-2 (COX-2) and other inflammatory mediators in corneal fibroblasts, thereby reducing inflammation and fibrosis.
Vergleich Mit ähnlichen Verbindungen
1-(1-Hydroxynaphthalen-2-yl)-2-phenylethan-1-one can be compared with other similar compounds, such as:
1-(1-Hydroxynaphthalen-2-yl)-3-phenylpropane-1,3-dione: This compound has a similar naphthol and phenyl structure but with an additional carbonyl group, making it more reactive in certain chemical reactions.
(E)-1-(1-Hydroxynaphthalen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one:
Eigenschaften
CAS-Nummer |
3669-44-1 |
---|---|
Molekularformel |
C18H14O2 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
1-(1-hydroxynaphthalen-2-yl)-2-phenylethanone |
InChI |
InChI=1S/C18H14O2/c19-17(12-13-6-2-1-3-7-13)16-11-10-14-8-4-5-9-15(14)18(16)20/h1-11,20H,12H2 |
InChI-Schlüssel |
QACFGDWHEVSYQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.